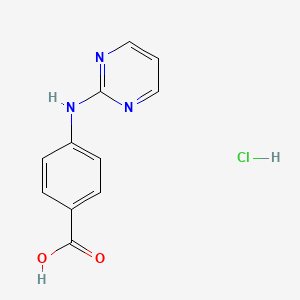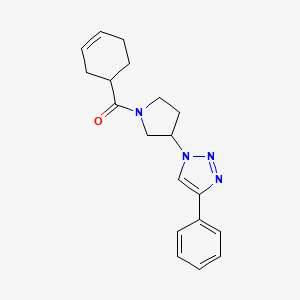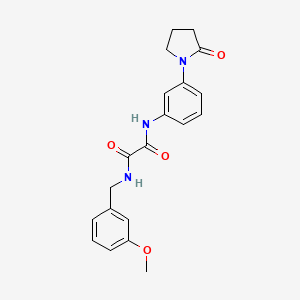
N1-(3-methoxybenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-methoxybenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the oxalamide family and is known for its unique properties that make it suitable for use in various research applications.
Mécanisme D'action
The mechanism of action of N1-(3-methoxybenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also inhibits the production of inflammatory cytokines, which are responsible for causing inflammation and pain.
Biochemical and Physiological Effects:
N1-(3-methoxybenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and alleviate pain. It has also been found to have low toxicity, making it a potential candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N1-(3-methoxybenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide in lab experiments include its potent antitumor activity, anti-inflammatory and analgesic properties, and low toxicity. However, one of the limitations of using this compound is its high cost, which may limit its use in some research settings.
Orientations Futures
There are several future directions for the research and development of N1-(3-methoxybenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide. One of the future directions is to investigate its potential as a drug for the treatment of cancer, inflammation, and pain. Another future direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, further research is needed to understand the pharmacokinetics and pharmacodynamics of this compound, which will help in the development of new drugs.
Méthodes De Synthèse
The synthesis of N1-(3-methoxybenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves a series of chemical reactions. The starting materials for the synthesis are 3-methoxybenzylamine and 3-(2-oxopyrrolidin-1-yl)benzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N1-(3-methoxybenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide as the final product.
Applications De Recherche Scientifique
N1-(3-methoxybenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has been found to have potential applications in various scientific research fields. One of the significant applications of this compound is in the field of medicinal chemistry. It has been found to have potent antitumor activity against various cancer cell lines. It has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs.
Propriétés
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-27-17-8-2-5-14(11-17)13-21-19(25)20(26)22-15-6-3-7-16(12-15)23-10-4-9-18(23)24/h2-3,5-8,11-12H,4,9-10,13H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBLTXOOEIYZJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-methoxybenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Fluoro-4-methylpyridin-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2996760.png)

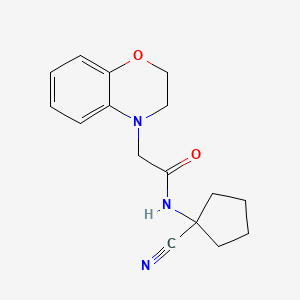
![Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B2996764.png)
![3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2996765.png)


![Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylate](/img/structure/B2996771.png)
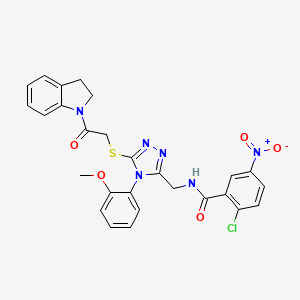
![3-{[7-methyl-4,4-dioxo-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]methyl}benzonitrile](/img/structure/B2996774.png)
![N'-(4-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2996776.png)
